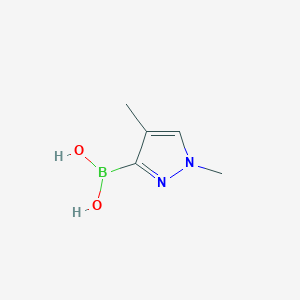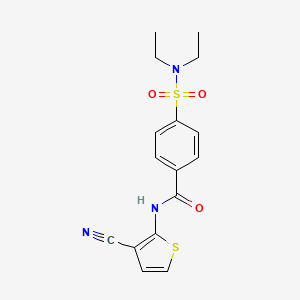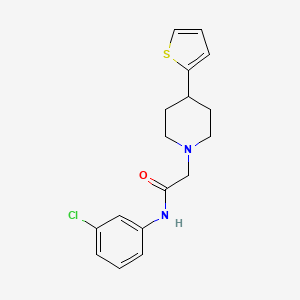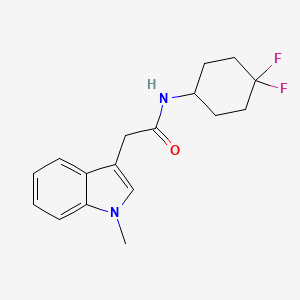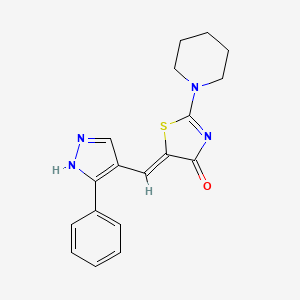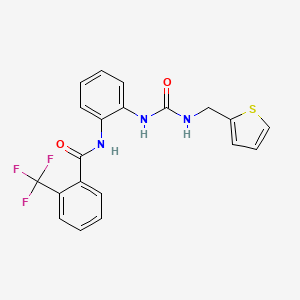
N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipathogenic Activity
- A study by Limban et al. (2011) synthesized and characterized acylthioureas, including compounds structurally similar to N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide. They investigated these compounds for interaction with bacterial cells and found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This highlights the potential of such derivatives as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Crystal Structure and Spectroscopic Properties
- Sharma et al. (2016) synthesized a compound similar to this compound and conducted X-ray diffraction studies and spectral analysis to establish its structure. The study contributes to understanding the crystal structure and spectroscopic properties of such compounds, which is crucial for their application in scientific research (Sharma et al., 2016).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including compounds related to the given chemical structure. These compounds were evaluated for their anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Many of the tested compounds exhibited moderate to excellent anticancer activities, suggesting the potential use of such benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Synthesis of Heterocyclic Skeletons
- Fathalla and Pazdera (2002) reported on the synthesis of various cyclic products, including benzothiazine and quinazoline, by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides. This study demonstrates the versatility of such compounds in synthesizing diverse heterocyclic structures, which are of great importance in medicinal chemistry (Fathalla & Pazdera, 2002).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized a series of thiazole derivatives and screened them for antimicrobial activity. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains, indicating the potential of such compounds as effective antimicrobial agents (Bikobo et al., 2017).
Properties
IUPAC Name |
N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c21-20(22,23)15-8-2-1-7-14(15)18(27)25-16-9-3-4-10-17(16)26-19(28)24-12-13-6-5-11-29-13/h1-11H,12H2,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFIXRVFACTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2781065.png)
![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)
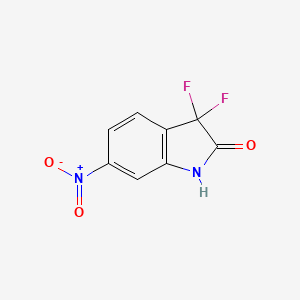
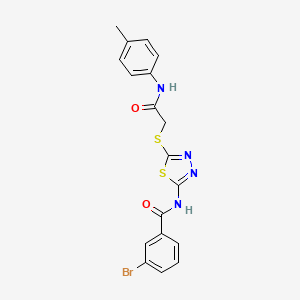
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781071.png)
![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2781073.png)
